Cooperative (Sigmoidal) Kinetics with Hill Coefficient ~2 vs. Hyperbolic Kinetics of Z-LLE-AMC
Z-LLE-βNA displays biphasic kinetic behavior at the rat liver multicatalytic proteinase complex (MCP/20S proteasome): a high-affinity site (LLE1) obeying Michaelis-Menten kinetics with a Km of approximately 100 µM, and at higher substrate concentrations (LLE2) a sigmoidal velocity-substrate curve consistent with positive cooperativity and a Hill coefficient of ~2 [1][2]. In contrast, Z-LLE-AMC — which carries the identical tripeptide sequence but substitutes the βNA leaving group with 7-amino-4-methylcoumarin (AMC) — is reported to exhibit conventional hyperbolic kinetics within its working concentration range of 50–200 µM, with no published evidence of cooperativity [3]. The sigmoidal kinetics of Z-LLE-βNA reveal an allosteric communication between PGPH active sites that is masked when using Z-LLE-AMC, making Z-LLE-βNA the requisite tool for studying proteasome subunit cooperativity [2].
| Evidence Dimension | Kinetic profile: Michaelis constant (Km) and cooperative behavior (Hill coefficient, nH) |
|---|---|
| Target Compound Data | Km ≈ 100 µM (LLE1 high-affinity site); sigmoidal kinetics at LLE2 with Hill coefficient nH ≈ 2 |
| Comparator Or Baseline | Z-LLE-AMC: working concentration range 50–200 µM; hyperbolic (Michaelis-Menten) kinetics; no cooperative behavior reported |
| Quantified Difference | Hill coefficient ~2 (cooperative) vs. no cooperativity (nH ≈ 1); qualitative difference in kinetic mechanism |
| Conditions | Rat liver MCP/20S proteasome; pH 7.0–7.5; Z-LLE-βNA concentration range spanning subsolubility limit |
Why This Matters
Researchers studying proteasome allosteric regulation require Z-LLE-βNA to detect cooperative interactions between β1 subunits; Z-LLE-AMC cannot reveal this allosteric behavior.
- [1] Djaballah H, Rivett AJ. Peptidylglutamyl-peptide hydrolase activity of the multicatalytic proteinase complex: evidence for a new high-affinity site, analysis of cooperative kinetics, and the effect of manganese ions. Biochemistry. 1992 Apr 28;31(16):4133-41. PMID: 1567859. View Source
- [2] Regulation of the peptidylglutamyl-peptide hydrolyzing activity of the pituitary multicatalytic proteinase complex. scite.ai report citing demonstration that Z-LLE-βNA hydrolysis exhibits sigmoidal kinetics with Hill coefficient of ~2, indicating allosteric regulation. View Source
- [3] Bertin Bioreagent. Z-LLE-AMC — Biochemicals (CAT No. 10008117). Fluorogenic substrate for caspase-like post-glutamate peptide hydrolase; AMC excitation 340–360 nm, emission 440–460 nm. View Source
